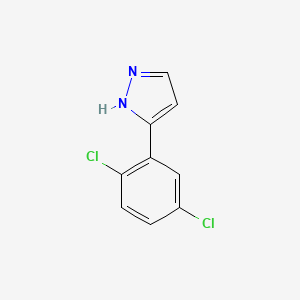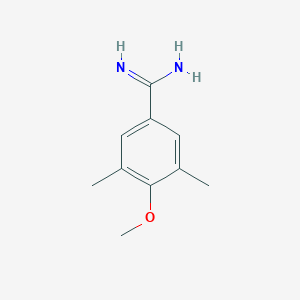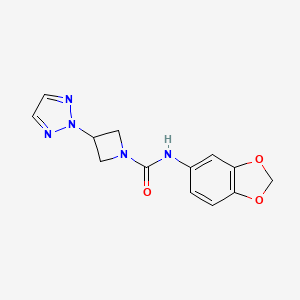
N-(4-aminonaphthalen-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-aminonaphthalen-1-yl)acetamide: is an organic compound with the molecular formula C12H12N2O It is derived from naphthalene, a polycyclic aromatic hydrocarbon, and features an acetamide group attached to the nitrogen atom of a 4-aminonaphthalene moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
-
Amination of Naphthalene: : The synthesis of N-(4-aminonaphthalen-1-yl)acetamide typically begins with the nitration of naphthalene to form 4-nitronaphthalene. This intermediate is then reduced to 4-aminonaphthalene using reducing agents such as iron powder in the presence of hydrochloric acid.
-
Acetylation: : The 4-aminonaphthalene is then acetylated using acetic anhydride or acetyl chloride in the presence of a base like pyridine to yield this compound. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Nitration and Reduction: Large-scale nitration of naphthalene followed by reduction to produce 4-aminonaphthalene.
Continuous Acetylation: Continuous flow reactors may be used for the acetylation step to improve efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
-
Oxidation: : N-(4-aminonaphthalen-1-yl)acetamide can undergo oxidation reactions, typically forming quinone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
-
Reduction: : The compound can be reduced to form N-(4-aminonaphthalen-1-yl)ethanamine using reducing agents like lithium aluminum hydride.
-
Substitution: : Electrophilic substitution reactions can occur on the naphthalene ring, allowing for the introduction of various functional groups. Halogenation, sulfonation, and nitration are common examples.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinone derivatives.
Reduction: N-(4-aminonaphthalen-1-yl)ethanamine.
Substitution: Halogenated, sulfonated, or nitrated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, N-(4-aminonaphthalen-1-yl)acetamide serves as a precursor for various functionalized naphthalene derivatives. It is used in the synthesis of dyes, pigments, and other aromatic compounds.
Biology
The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its derivatives are explored for their ability to interact with biological macromolecules.
Medicine
This compound and its derivatives are investigated for their pharmacological properties. They are potential candidates for drug development, particularly in the treatment of infectious diseases and cancer.
Industry
In the materials science field, this compound is used in the development of organic semiconductors and other advanced materials. Its unique structural properties make it suitable for various industrial applications.
Wirkmechanismus
The mechanism by which N-(4-aminonaphthalen-1-yl)acetamide exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The compound’s aromatic structure allows it to intercalate with DNA, potentially disrupting cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(3-aminonaphthalen-1-yl)acetamide
- N-(5-aminonaphthalen-1-yl)acetamide
- N-(naphthalen-1-yl)acetamide
Uniqueness
N-(4-aminonaphthalen-1-yl)acetamide is unique due to the position of the amino group on the naphthalene ring, which influences its chemical reactivity and biological activity. Compared to its isomers, it may exhibit different pharmacological properties and reactivity patterns, making it a distinct compound of interest in various research fields.
Eigenschaften
IUPAC Name |
N-(4-aminonaphthalen-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-8(15)14-12-7-6-11(13)9-4-2-3-5-10(9)12/h2-7H,13H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDDUVLAJKGAIJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C2=CC=CC=C21)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-[[(Z)-2-cyano-3-(2-hydroxy-5-methoxyphenyl)prop-2-enoyl]amino]-4-(4-methylphenyl)thiophene-3-carboxylate](/img/structure/B2779570.png)








![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(2-(cyclohex-1-en-1-yl)ethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2779586.png)



